Salicin

Description

This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

This compound has been reported in Gardenia jasminoides, Itoa orientalis, and other organisms with data available.

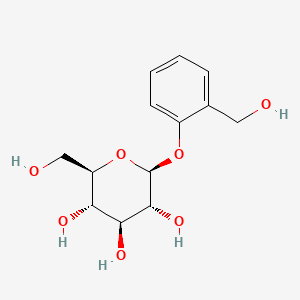

structure

Properties

IUPAC Name |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[2-(hydroxymethyl)phenoxy]oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O7/c14-5-7-3-1-2-4-8(7)19-13-12(18)11(17)10(16)9(6-15)20-13/h1-4,9-18H,5-6H2/t9-,10-,11+,12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGFMICBWJRZIBI-UJPOAAIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CO)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10883326 | |

| Record name | Salicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Salicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003546 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

40 mg/mL at 25 °C | |

| Record name | Salicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003546 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

138-52-3 | |

| Record name | Salicin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138-52-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Salicin [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | salicin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758201 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | .beta.-D-Glucopyranoside, 2-(hydroxymethyl)phenyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Salicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-hydroxy-o-tolyl β-D-glucopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.847 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SALICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4649620TBZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Salicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003546 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

207 °C | |

| Record name | Salicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003546 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Core Mechanism of Salicin in Inflammatory Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salicin, a natural compound found in willow bark, has long been recognized for its anti-inflammatory and analgesic properties. Historically used as a precursor to the synthesis of acetylsalicylic acid (aspirin), this compound itself and its metabolites, primarily salicylic acid, exert significant modulatory effects on key inflammatory signaling pathways. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the anti-inflammatory actions of this compound, with a focus on its impact on the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades, its role in cyclooxygenase (COX) enzyme regulation, and its capacity to mitigate oxidative stress. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's therapeutic potential.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. The therapeutic use of willow bark, a natural source of this compound, for pain and inflammation dates back centuries[1]. This compound is a prodrug that is metabolized in the body to salicylic acid, the primary active compound responsible for its anti-inflammatory effects[2][3]. However, emerging evidence suggests that other components of willow bark extract may act synergistically with salicylic acid to produce its therapeutic benefits[4][5]. This guide will dissect the intricate molecular mechanisms through which this compound and its derivatives modulate inflammatory pathways.

Pharmacokinetics and Metabolism

Upon oral administration, this compound is hydrolyzed in the gastrointestinal tract and liver to its aglycone, salicyl alcohol, which is then oxidized to salicylic acid[2][3].

Peak serum levels of salicylic acid are typically reached within two hours of oral administration of willow bark extract[2][3]. The bioavailability of salicylic acid from this compound is a critical factor in its therapeutic efficacy.

Core Mechanisms of Anti-inflammatory Action

The anti-inflammatory properties of this compound are multifaceted, involving the modulation of several key signaling pathways and molecular targets.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a pivotal transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes.

Salicylic acid has been demonstrated to inhibit the activation of the NF-κB pathway[4][6][7]. This inhibition is thought to occur through the suppression of IKK activity, thereby preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB.

Modulation of the Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK signaling pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways, are crucial in regulating cellular processes such as proliferation, differentiation, and apoptosis, as well as the inflammatory response. Studies have shown that this compound and its derivatives can modulate MAPK signaling. Specifically, this compound has been found to inhibit the activation of the ERK pathway, which can contribute to its anti-angiogenic and anti-inflammatory effects[8][9].

Regulation of Cyclooxygenase (COX) Enzymes

Cyclooxygenase (COX) enzymes, particularly COX-2, are key to the synthesis of prostaglandins, which are potent mediators of inflammation, pain, and fever. While acetylsalicylic acid (aspirin) irreversibly inhibits both COX-1 and COX-2, salicylic acid is considered a weak direct inhibitor of COX activity in vitro[1]. Instead, a primary mechanism of action for salicylic acid is the suppression of COX-2 gene expression, thereby reducing the production of pro-inflammatory prostaglandins at the transcriptional level.

Reduction of Reactive Oxygen Species (ROS)

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, plays a significant role in the inflammatory process. This compound has been shown to reduce the production of ROS, which may contribute to its anti-inflammatory and anti-angiogenic properties[8][9].

Quantitative Data Summary

The following tables summarize quantitative data from in vitro and clinical studies on the anti-inflammatory effects of this compound and willow bark extract.

Table 1: In Vitro Anti-inflammatory Activity of Willow Bark Extract

| Parameter | Cell Type | Inducer | Willow Bark Extract Concentration | % Inhibition / IC50 | Reference |

| PGE2 Release | Human Monocytes | LPS | IC50: 47 µg/mL | 50% | [10] |

| TNF-α Release | Human Monocytes | LPS | IC50: 180 µg/mL | 50% | [10] |

| IL-1β Release | Human Monocytes | LPS | IC50: 33 µg/mL | 50% | [10] |

| IL-6 Release | Human Monocytes | LPS | IC50: 86 µg/mL | 50% | [10] |

Table 2: Clinical Efficacy of Willow Bark Extract in Arthritis

| Study | Condition | Daily this compound Dose | Duration | Outcome Measure | Result | Reference |

| Schmid et al., 2001 | Osteoarthritis | 240 mg | 2 weeks | WOMAC Pain Score | 14% reduction vs. 2% increase with placebo | [2] |

| Vlachojannis et al., 2009 | Musculoskeletal Pain | up to 240 mg | up to 6 weeks | Pain Relief | Moderate evidence of effectiveness for low back pain | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's anti-inflammatory mechanisms.

In Vitro LPS-Induced Inflammation in Macrophages

This protocol describes a typical in vitro experiment to assess the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

-

Cell Culture: RAW 264.7 murine macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Plating: Cells are seeded into 24-well or 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

-

Pre-treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO) for 1-2 hours.

-

Stimulation: Lipopolysaccharide (LPS) is added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response.

-

Incubation: The cells are incubated for a specified period (e.g., 24 hours for cytokine measurements).

-

Supernatant Collection: The cell culture supernatant is collected and stored at -80°C for subsequent analysis of secreted cytokines.

-

Cell Lysis: The cells are washed with phosphate-buffered saline (PBS) and then lysed with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Analysis:

-

ELISA: The concentrations of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the collected supernatants are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits.

-

Western Blot: The cell lysates are used to determine the protein levels and phosphorylation status of key signaling molecules in the NF-κB and MAPK pathways (e.g., p-p65, p-ERK) by Western blotting.

-

RT-qPCR: Total RNA is extracted from the cells, and the mRNA expression levels of pro-inflammatory genes (Tnf, Il6, Il1b, Ptgs2 for COX-2) are quantified by reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

-

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB in response to inflammatory stimuli and the inhibitory effect of this compound.

Protocol:

-

Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are cultured in DMEM with 10% FBS. Cells are seeded in 24-well plates and co-transfected with an NF-κB-dependent firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase control plasmid using a suitable transfection reagent.

-

Treatment: After 24 hours of transfection, the cells are pre-treated with various concentrations of this compound for 1-2 hours.

-

Stimulation: The cells are then stimulated with TNF-α (10 ng/mL) for 6-8 hours to activate the NF-κB pathway.

-

Cell Lysis: The cells are washed with PBS and lysed using a passive lysis buffer.

-

Luciferase Assay: The firefly and Renilla luciferase activities in the cell lysates are measured sequentially using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency. The fold induction of NF-κB activity is calculated relative to the unstimulated control.

Conclusion

This compound, through its active metabolite salicylic acid, exerts a potent and multi-pronged anti-inflammatory effect. Its ability to inhibit the NF-κB and MAPK signaling pathways, suppress the expression of the pro-inflammatory enzyme COX-2, and reduce oxidative stress underscores its therapeutic potential for a wide range of inflammatory conditions. The data presented in this technical guide highlight the key molecular mechanisms and provide a foundation for further research and development of this compound and willow bark extracts as valuable anti-inflammatory agents. The detailed experimental protocols offer a practical resource for scientists investigating the intricate interplay between this compound and inflammatory pathways. Further exploration into the synergistic effects of other compounds within willow bark and the identification of additional molecular targets will continue to refine our understanding of this ancient yet powerful natural remedy.

References

- 1. internationalscholarsjournals.org [internationalscholarsjournals.org]

- 2. Pharmacokinetics of this compound after oral administration of a standardised willow bark extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anti-inflammatory effects of the willow bark extract STW 33-I (Proaktiv(®)) in LPS-activated human monocytes and differentiated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Willow bark extract increases antioxidant enzymes and reduces oxidative stress through activation of Nrf2 in vascular endothelial cells and Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Anti-Inflammatory this compound Derivatives from the Barks of Salix tetrasperma. | Semantic Scholar [semanticscholar.org]

- 8. This compound, an extract from white willow bark, inhibits angiogenesis by blocking the ROS-ERK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Effects of an ethanolic salix extract on the release of selected inflammatory mediators in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A systematic review on the effectiveness of willow bark for musculoskeletal pain - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architecture of an Analgesic: A Technical Guide to Salicin Biosynthesis in Salix Species

For Immediate Release

[CITY, State] – [Date] – A comprehensive whitepaper has been released today, offering an in-depth technical guide on the biosynthesis of salicin in Salix (willow) species. This document provides researchers, scientists, and drug development professionals with a detailed overview of the metabolic pathways, key enzymes, and experimental methodologies central to the formation of this medicinally important compound.

This compound and its derivatives, the salicylates, have a long history in medicine, culminating in the development of aspirin. Understanding the intricate biosynthetic machinery within willow trees that produces these compounds is crucial for advancements in metabolic engineering, synthetic biology, and the development of novel therapeutics. This guide synthesizes current research to present a cohesive picture of this compound biosynthesis, from primary metabolites to the final glycosylated product.

Introduction to Salicinoids

Salicinoids are a class of phenolic glycosides characteristic of the Salicaceae family, which includes willows (Salix) and poplars (Populus).[1][2] These compounds serve as a defense mechanism for the plant against herbivores and pathogens.[3] The core structure of salicinoids consists of a salicyl alcohol glucoside, which can be further acylated with various acids.[1][2] this compound itself is an alcoholic β-glucoside, and its biological and medicinal properties are of significant interest.[2]

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is an intricate process that originates from the phenylpropanoid pathway, starting with the amino acid L-phenylalanine.[4][5][6] Although the complete pathway is still under investigation and considered by some to be enigmatic, significant progress has been made in elucidating key steps.[1][2] The proposed pathway can be broadly divided into several stages:

-

Formation of Cinnamic Acid: The pathway begins with the deamination of L-phenylalanine to form trans-cinnamic acid, a reaction catalyzed by phenylalanine ammonia-lyase (PAL).[4]

-

Chain Shortening and Hydroxylation: Following the formation of cinnamic acid, a series of reactions, including ortho-hydroxylation and a β-oxidation-like process, are thought to occur.[4][6][7] This leads to the shortening of the carbon side chain and the introduction of a hydroxyl group at the ortho position of the benzene ring, eventually forming salicyl alcohol, the aglycone precursor of this compound.[4][7]

-

Glucosylation: The final and critical step is the glucosylation of salicyl alcohol. This reaction is catalyzed by UDP-glycosyltransferases (UGTs), which transfer a glucose moiety from UDP-glucose to the hydroxyl group of salicyl alcohol to form this compound.[4][7][8]

Several key intermediates have been identified or proposed in this pathway, including salicyl benzoate, salicylaldehyde, and 2-hydroxycinnamic acid.[1][2] The discovery of salicyl benzoate UDP-glycosyltransferase suggests a potential alternative route where salicyl benzoate is first glucosylated.[1]

Key Enzymes in this compound Biosynthesis

The most well-characterized enzymes in the this compound biosynthetic pathway are the UDP-glycosyltransferases (UGTs). Several specific UGTs have been identified in Salix and Populus species that are involved in the glucosylation of salicyl alcohol and its derivatives.

-

UGT71L1: This enzyme has been identified as a key player in salicinoid biosynthesis.[1][2] Studies have shown that it can glucosylate salicyl benzoate, salicylaldehyde, and 2-hydroxycinnamic acid.[1][2] Knockout studies using CRISPR/Cas9 have confirmed its central role in the biosynthesis of major salicinoids.[2][9]

-

UGT78M1: This UGT is another candidate enzyme in the pathway, although its precise in vivo role is yet to be fully determined.[1][2]

-

SpUGT71L2 and SpUGT71L3: These isozymic glycosyltransferases from Salix purpurea have been shown to function in the glucosylation of ortho-substituted phenols, with salicyl-7-benzoate being the best substrate in vitro.

Visualization of the Proposed Biosynthetic Pathway

The following diagram illustrates the proposed biosynthetic pathway of this compound, highlighting the key intermediates and enzymes.

Quantitative Data on this compound Biosynthesis

The concentration of this compound and its derivatives can vary significantly between different Salix species, as well as depending on the age of the plant and the season of collection.[10] This variation has important implications for the selection of high-yielding species for medicinal and commercial purposes.

| Parameter | Value | Species | Notes | Reference |

| This compound Content (% dry weight of bark) | ||||

| 0.04% - 12.06% | Various Salix species | Content is generally higher in 2-year-old willows and in autumn. | [10] | |

| 1.21% - 1.87% | Salix alba | [11] | ||

| 10.05% | Salix purpurea cl. 04132 | [12] | ||

| 2.675% (w/w) | Salix babylonica (female bark) | [8] | ||

| Salicinoid Concentration (mg/g extract) | ||||

| 2.0 - 20.1 mg/g | Various Salix species (leaf extracts) | S. purpurea showed the highest concentration. | [12] | |

| Enzyme Kinetics (UGT71L1) | ||||

| Km for Salicyl Benzoate | 29.3 µM (at pH 7.5) | Populus trichocarpa | [1] |

Experimental Protocols for Studying this compound Biosynthesis

A variety of experimental techniques are employed to investigate the biosynthesis of this compound. These methods are crucial for identifying new enzymes, elucidating pathway intermediates, and understanding the regulation of salicinoid production.

Metabolite Analysis using HPLC and LC-MS

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary methods for the qualitative and quantitative analysis of this compound and other salicinoids in plant extracts.[10][12][13]

-

Sample Preparation: Bark or leaf tissue is typically dried, ground, and extracted with a polar solvent such as methanol or ethanol, often with the aid of ultrasonication or microwave-assisted extraction.[14][15]

-

Chromatographic Separation: A reversed-phase C18 column is commonly used for separation.[13][16] The mobile phase often consists of a mixture of water, methanol, and an acid (e.g., formic acid or phosphoric acid) to ensure good peak shape.[8][13]

-

Detection: A Diode Array Detector (DAD) or a UV detector set to a wavelength around 270 nm is used for quantification.[8] Mass spectrometry provides structural information and allows for the identification of novel or low-abundance compounds.[13]

UDP-Glycosyltransferase (UGT) Enzyme Assays

Enzyme assays are essential for characterizing the activity and substrate specificity of UGTs involved in this compound biosynthesis.

-

Recombinant Enzyme Expression: The gene encoding the UGT of interest is cloned and expressed in a heterologous system, such as E. coli, to produce a purified enzyme.

-

Assay Reaction: The assay mixture typically contains the purified enzyme, a buffer solution, the acceptor substrate (e.g., salicyl alcohol or salicyl benzoate), and the sugar donor, UDP-glucose.

-

Product Detection: The formation of the glucosylated product (this compound or its derivative) is monitored over time using HPLC.[17] Alternatively, a coupled-enzyme assay can be used to detect the release of UDP, the by-product of the reaction, often through a bioluminescent method.[18]

Genetic and Molecular Biology Techniques

Modern molecular biology techniques are powerful tools for functional genomics in Salix and for elucidating the roles of specific genes in the salicinoid pathway.

-

Transcriptomics and Co-expression Analysis: By analyzing the transcriptome of Salix tissues that are actively producing salicinoids, researchers can identify candidate genes that are co-expressed with known pathway genes.[1]

-

CRISPR/Cas9 Gene Editing: The CRISPR/Cas9 system has been successfully used to knock out specific genes, such as UGT71L1, in Populus and has been demonstrated to be functional in Salix protoplasts.[2][4] This allows for the direct investigation of a gene's function in vivo.[9]

Experimental Workflow Visualization

The following diagram outlines a general experimental workflow for the identification and characterization of a candidate enzyme in the this compound biosynthetic pathway.

Future Directions and Conclusion

While significant strides have been made in understanding the biosynthesis of this compound in Salix species, further research is needed to fully elucidate the entire pathway, particularly the early steps involving the conversion of cinnamic acid to salicyl alcohol. The identification and characterization of the enzymes responsible for these transformations will provide a more complete picture of this important metabolic network.

The application of advanced techniques such as single-cell metabolomics and proteomics, combined with powerful gene editing tools, will undoubtedly accelerate the discovery of the remaining pathway components. A complete understanding of this compound biosynthesis will not only be of academic interest but will also open up new avenues for the metabolic engineering of high-value medicinal compounds in plants and microbial systems.[19]

This technical guide provides a solid foundation for researchers in the field and highlights the exciting opportunities that lie ahead in unraveling the complexities of this compound biosynthesis.

References

- 1. utupub.fi [utupub.fi]

- 2. Discovery of salicyl benzoate UDP-glycosyltransferase, a central enzyme in poplar salicinoid phenolic glycoside biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. plantae.org [plantae.org]

- 4. Protoplast-Based Transient Expression and Gene Editing in Shrub Willow (Salix purpurea L.) [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Metabolic Engineering of Escherichia coli for High-Level Production of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound CONTENT FROM SALIX ALBA L. AND SALIX PURPUREA L. EXTRACTS AND ITS ANTIBACTERIAL EFFECTS [ouci.dntb.gov.ua]

- 8. researchgate.net [researchgate.net]

- 9. CRISPR/Cas9 disruption of UGT71L1 in poplar connects salicinoid and salicylic acid metabolism and alters growth and morphology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Application of high-performance liquid chromatography for research of this compound in bark of different varieties of Salix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. HPLC-MS/MS analysis of willow bark extracts contained in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. farmaciajournal.com [farmaciajournal.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. promega.co.uk [promega.co.uk]

- 19. Engineering a novel pathway for efficient biosynthesis of this compound in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

Salicin and Its In Vivo Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo metabolism and degradation of salicin, a natural compound found in willow bark and other plants. This compound has long been recognized for its anti-inflammatory and analgesic properties, which are primarily attributed to its metabolic conversion to salicylic acid. This document details the metabolic pathway of this compound, the pharmacokinetics of its key metabolites, and the signaling pathways modulated by these compounds. Experimental protocols for the analysis of this compound and its degradation products, as well as for the investigation of its mechanisms of action, are also provided.

In Vivo Metabolism and Degradation of this compound

Upon oral administration, this compound undergoes a multi-step metabolic process, primarily initiated by hydrolysis in the intestine and further metabolism in the liver. This compound itself is considered a prodrug, with its therapeutic effects being mediated by its downstream metabolites.[1]

The primary metabolic pathway of this compound is as follows:

-

Hydrolysis to Saligenin: In the lower intestine, gut microbiota hydrolyze the β-glycosidic bond of this compound, releasing saligenin (salicyl alcohol) and glucose.[2]

-

Oxidation to Salicylic Acid: Following absorption, saligenin is oxidized in the blood and liver to form the pharmacologically active compound, salicylic acid.[3]

-

Further Metabolism of Salicylic Acid: Salicylic acid is then further metabolized into several compounds, primarily salicyluric acid (a glycine conjugate), gentisic acid (a hydroxylated derivative), and salicyl phenolic and acyl glucuronides.[4][5] These metabolites are then predominantly excreted in the urine.

The following diagram illustrates the in vivo degradation pathway of this compound.

References

- 1. Pharmacokinetics of this compound after oral administration of a standardised willow bark extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fyn Activation of mTORC1 Stimulates the IRE1α-JNK Pathway, Leading to Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scilit.com [scilit.com]

- 4. Simultaneous determination of gentisic, salicyluric and salicylic acid in human plasma using solid-phase extraction, liquid chromatography and electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibiting the IRE1α Axis of the Unfolded Protein Response Enhances the Antitumor Effect of AZD1775 in TP53 Mutant Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Interaction of Salicin and its Metabolites with Cyclooxygenase Enzymes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salicin, a natural β-glycoside derived from willow bark, has a long history in traditional medicine for its anti-inflammatory, analgesic, and antipyretic properties. Its therapeutic effects are primarily attributed to its in vivo conversion to salicylic acid, the active metabolite that directly and indirectly modulates the activity of cyclooxygenase (COX) enzymes. This technical guide provides an in-depth examination of the molecular interactions between this compound, and principally salicylic acid, and the COX-1 and COX-2 isoforms. We will dissect the dual mechanisms of action, present quantitative inhibitory data, detail relevant experimental protocols, and illustrate the key signaling pathways involved.

Metabolism of this compound to Salicylic Acid

This compound itself is considered a prodrug.[1][2] Upon oral ingestion, it remains largely intact in the upper gastrointestinal tract, minimizing the gastric irritation commonly associated with direct administration of acidic nonsteroidal anti-inflammatory drugs (NSAIDs).[3] In the lower intestine, gut bacteria hydrolyze this compound into saligenin (salicyl alcohol) and glucose.[1][4] Saligenin is then absorbed and subsequently oxidized in the liver and blood to form the pharmacologically active compound, salicylic acid.[2][5] This metabolic conversion is a critical step for its therapeutic efficacy.

References

- 1. selleckchem.com [selleckchem.com]

- 2. stanfordchem.com [stanfordchem.com]

- 3. researchgate.net [researchgate.net]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Biosynthesis and metabolism of β-d-salicin: A novel molecule that exerts biological function in humans and plants - PMC [pmc.ncbi.nlm.nih.gov]

Salicin as a Natural Precursor to Salicylic Acid: A Technical Guide

Introduction

Salicin, a naturally occurring β-glucoside, has been recognized for centuries for its medicinal properties, historically sourced from the bark of willow trees (Salix species).[1][2] It serves as a natural prodrug, metabolically converted into the well-known anti-inflammatory and analgesic agent, salicylic acid.[3][4] This technical guide provides an in-depth exploration of this compound, covering its biosynthesis, natural abundance, conversion to salicylic acid, and the subsequent pharmacological signaling pathways. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols and quantitative data to support further investigation and application.

Biosynthesis of this compound in Plants

The biosynthesis of this compound in plants is intrinsically linked to the phenylpropanoid pathway, which begins with the amino acid L-phenylalanine.[5][6] Through a series of enzymatic steps including deamination, ortho-hydroxylation, β-oxidation, and glucosylation, L-phenylalanine is converted into this compound.[5] Plants utilize two primary pathways to synthesize salicylic acid: one starting from isochorismate and the other from phenylalanine via cinnamate.[7][8] The latter pathway is also foundational for the production of this compound.

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound and its derivatives varies significantly among different species of the Salix genus and is also influenced by factors such as the age of the plant and the time of collection.[9][10] The bark is generally the most concentrated source. According to the European Pharmacopoeia, willow bark used for medicinal purposes should contain a minimum of 1.5% total salicylic derivatives, calculated as this compound.[9][11]

| Plant Source | Part | This compound Content (% w/w) | Reference |

| Salix alba | Bark | 0.5 - 4.3 | [6][9] |

| Salix fragilis | Bark | 1 - 10 | [9] |

| Salix purpurea | Bark | 4 - 10.05 | [9][10] |

| Salix daphnoides | Bark | > 4 | [9] |

| Populi gemmae (Poplar buds) | Buds | 0.351 - 0.366 | [12] |

| Ulmariae folium (Meadowsweet) | Leaf | Not a primary source of this compound, but rich in salicylic acid (0.295-0.487%) | [12] |

Extraction and Conversion of this compound to Salicylic Acid

This compound acts as a prodrug that is converted into the active compound, salicylic acid, through hydrolysis and subsequent oxidation.[3] This conversion can be achieved through chemical methods, enzymatic reactions, or metabolic processes within the human body.

Experimental Protocols

Protocol 1: Extraction of this compound from Willow Bark This protocol is adapted from methodologies used for analyzing natural products.[12][13]

-

Preparation : Dry the willow bark and grind it into a fine powder.

-

Extraction : Macerate 2g of the powdered bark with 20 mL of 70% ethanol.

-

Heating : Heat the mixture in a water bath at 80°C for 30 minutes to facilitate extraction.

-

Separation : Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid plant material.

-

Collection : Decant and collect the supernatant, which contains the this compound extract. For analytical purposes, filter the supernatant through a 0.45 µm filter before injection into an HPLC system.[12]

Protocol 2: Acid Hydrolysis of this compound This protocol outlines the chemical conversion of this compound to its aglycone, salicyl alcohol (saligenin).[12][14]

-

Reaction Setup : To the ethanolic extract from Protocol 1, add an equal volume of 2 M hydrochloric acid.

-

Heating : Heat the acidic solution at 80°C for 60 minutes in a water bath to induce hydrolysis of the glycosidic bond.

-

Neutralization : After cooling, carefully neutralize the solution with a suitable base (e.g., sodium hydroxide) if required for subsequent steps.

-

Analysis : The resulting solution contains salicyl alcohol and glucose, which can be further analyzed or used for oxidation to salicylic acid.

Protocol 3: Enzymatic Hydrolysis of this compound This protocol uses the enzyme β-glucosidase (emulsin) for a more specific hydrolysis.[14][15]

-

Solution Preparation : Prepare a 4% aqueous solution of purified this compound or this compound extract.

-

Enzyme Addition : Add β-glucosidase (e.g., from almonds) to the this compound solution. The optimal enzyme concentration should be determined empirically.

-

Incubation : Incubate the mixture at a controlled temperature (e.g., 35°C) and pH (near neutral) for a time sufficient to achieve complete hydrolysis. The reaction progress can be monitored using polarimetry or chromatography.

-

Reaction Termination : Terminate the reaction by boiling the solution to denature the enzyme. The products are salicyl alcohol and glucose.[15]

Pharmacokinetics and Metabolism in Humans

Upon oral administration, this compound is not absorbed in the upper gastrointestinal tract but is transported to the lower intestine.[3] There, gut bacteria hydrolyze it into salicyl alcohol (saligenin).[3] After absorption, saligenin is oxidized in the blood and liver to form salicylic acid, the pharmacologically active compound.[3][4] This gradual conversion process contributes to a slower onset of action compared to direct administration of salicylic acid or aspirin and may explain its lower incidence of gastric irritation.[3][4]

| Parameter | Value | Condition | Reference |

| Peak Serum Level (Salicylic Acid) | 1.2 mg/L (average) | Oral dose of willow bark extract equivalent to 240 mg this compound | [16][17] |

| Time to Peak Level | < 2 hours | Oral dose of willow bark extract equivalent to 240 mg this compound | [16][17] |

| Major Serum Metabolite | Salicylic Acid | 86% of total salicylates | [16][17] |

| Other Serum Metabolites | Salicyluric Acid, Gentisic Acid | 10% and 4% of total salicylates, respectively | [16][17] |

| Bioavailability Equivalence | AUC equivalent to 87 mg acetylsalicylic acid | Oral dose of willow bark extract equivalent to 240 mg this compound | [16][17] |

Pharmacological Action of Salicylic Acid

The anti-inflammatory, analgesic, and antipyretic effects of salicylic acid are primarily attributed to its ability to modulate inflammatory signaling pathways. While its derivative, acetylsalicylic acid (aspirin), irreversibly inhibits cyclooxygenase (COX) enzymes, salicylic acid is a weaker COX inhibitor.[18] However, it effectively downregulates the expression of COX-2 by inhibiting the activation of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells).[5][19] This leads to a reduction in the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.

Analytical Methods

Protocol 4: High-Performance Liquid Chromatography (HPLC) for this compound and Salicylic Acid This protocol provides a method for the simultaneous identification and quantification of this compound and salicylic acid in extracts.[12][20][21]

-

Instrumentation : An HPLC system equipped with a UV or fluorescence detector.

-

Column : A reverse-phase C18 column (e.g., 4.6 mm i.d. x 250 mm, 5 µm particle size).[20]

-

Mobile Phase : A gradient or isocratic mixture of an aqueous buffer and an organic solvent. For example, a linear gradient starting at 5% acetonitrile in water for 2 minutes, followed by an isocratic elution with 25% acetonitrile for 3 minutes.[12] An alternative is an isocratic mobile phase of methanol and 0.01 M KH2PO4 buffer (pH 4.0) at a ratio of 15:85 (v/v).[20]

-

Flow Rate : 1.0 mL/min.[12]

-

Injection Volume : 10 µL.[12]

-

Detection :

-

Quantification : Identify and quantify this compound and salicylic acid by comparing the retention times and peak areas of the samples to those of certified reference standards run under the same conditions. Retention times are typically around 2.2 min for this compound and 4.8 min for salicylic acid under specific conditions.[21]

Conclusion

This compound stands as a pivotal natural compound, bridging traditional herbal medicine with modern pharmacology. Its role as a biological precursor to salicylic acid provides a compelling model for prodrug development, offering potential therapeutic benefits with a favorable safety profile compared to its synthetic counterparts. The methodologies and data presented in this guide offer a comprehensive technical foundation for researchers to explore the extraction, conversion, and application of this compound, fostering innovation in the development of new anti-inflammatory and analgesic agents.

References

- 1. Salicylic acid - Wikipedia [en.wikipedia.org]

- 2. The difference between this compound and salicylic acid - Knowledge [nutragreen-extracts.com]

- 3. researchgate.net [researchgate.net]

- 4. stanfordchem.com [stanfordchem.com]

- 5. Biosynthesis and metabolism of β-d-salicin: A novel molecule that exerts biological function in humans and plants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Biosynthesis of salicylic acid in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Salicylic Acid Biosynthesis and Metabolism: A Divergent Pathway for Plants and Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fitoterapia.net [fitoterapia.net]

- 10. researchgate.net [researchgate.net]

- 11. scientificbulletin.upb.ro [scientificbulletin.upb.ro]

- 12. farmaciajournal.com [farmaciajournal.com]

- 13. Sciencemadness Discussion Board - extraction of this compound from willow bark - Powered by XMB 1.9.11 [sciencemadness.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. The enzymatic decomposition of this compound and its derivatives obtained from Salicaceae species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pharmacokinetics of this compound after oral administration of a standardised willow bark extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Salicylic acid signaling network [bioinfo.bti.cornell.edu]

- 19. taylorandfrancis.com [taylorandfrancis.com]

- 20. [Determination of this compound in extract of willow bark by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

The Genesis of a Wonder Drug: A Historical and Technical Perspective on the Discovery of Salicin

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the pivotal historical discoveries that led to the isolation and initial characterization of salicin, the natural precursor to aspirin. By examining the nascent experimental techniques of the 19th century, we gain a deeper appreciation for the foundations of modern pharmacology and drug development. This document provides a technical summary of the early chemical investigations, including available quantitative data, reconstructed experimental protocols, and visualizations of the key pathways and workflows.

From Ancient Remedy to Crystalline Isolate: A Timeline of Discovery

The use of willow bark for its medicinal properties dates back millennia, with ancient civilizations recognizing its analgesic and antipyretic effects. However, the scientific journey to understand its active component began in earnest in the 18th and 19th centuries, driven by the burgeoning field of chemistry.

1763: The First Clinical Investigation Reverend Edward Stone, a clergyman in England, conducted and reported the first documented clinical study on the effects of willow bark in treating fevers.[1] His work, presented to the Royal Society, laid the groundwork for future chemical investigations by providing empirical evidence of the bark's therapeutic efficacy.

1828: The Initial Isolation of this compound Johann Andreas Buchner, a German pharmacist, is credited with the first isolation of an impure, yellowish, bitter-tasting substance from willow bark, which he named "this compound" after the Latin name for willow, Salix.[1][2][3][4][5] Buchner's initial attempts did not yield a completely pure compound.[2][3]

1829: Purification and Crystalline Form The French pharmacist Henri Leroux succeeded in obtaining a purer, crystalline form of this compound.[4][6][7] His work marked a significant step forward in the purification of this active principle.

1838: Elucidation of the Chemical Pathway to Salicylic Acid The Italian chemist Raffaele Piria made a crucial breakthrough by elucidating the chemical nature of this compound.[2][4][6][7][8] He demonstrated that this compound could be chemically broken down (hydrolyzed) into a sugar (glucose) and an aromatic component, which he identified as salicyl alcohol.[6] Piria then successfully oxidized salicyl alcohol to produce salicylic acid, a more potent derivative.[2][6]

Quantitative Data from Early this compound Extraction

Detailed quantitative records from the earliest experiments are scarce. However, a significant piece of data comes from the work of Henri Leroux in 1829, which provides insight into the yield of this compound from willow bark using the methods of the time.

| Researcher | Year | Starting Material | Amount of Starting Material | Amount of this compound Obtained | Calculated Yield (%) |

| Henri Leroux | 1829 | Willow Bark | 1.5 kg | ~30 g | ~2.0% |

Reconstructed Experimental Protocols of the 19th Century

While the original publications from the 19th century often lack the detailed, step-by-step methodologies standard in modern scientific literature, it is possible to reconstruct the likely experimental protocols based on historical accounts and the chemical knowledge of the era.

Protocol 1: Isolation of this compound from Willow Bark (A Reconstruction of Leroux's Method)

Objective: To extract and purify this compound from willow bark.

Materials:

-

Dried and powdered willow bark (Salix alba)

-

Water

-

Lead (II) acetate solution (also known as sugar of lead)

-

Hydrogen sulfide gas

-

Ethanol

-

Animal charcoal (activated carbon)

-

Filtration apparatus (e.g., linen or paper filters)

-

Evaporation apparatus (e.g., a shallow dish over a water bath)

Methodology:

-

Extraction: The powdered willow bark was likely boiled in a large volume of water to create an aqueous extract. This decoction would contain this compound, tannins, and other water-soluble components.

-

Precipitation of Impurities: The aqueous extract was then treated with a solution of lead (II) acetate. This would cause the precipitation of tannins and other impurities as insoluble lead salts.

-

Filtration: The mixture was filtered to remove the precipitated impurities, leaving a solution containing this compound and excess lead salts.

-

Removal of Excess Lead: Hydrogen sulfide gas was bubbled through the filtrate. This would react with the excess lead ions to form insoluble lead sulfide, which would precipitate out of the solution.

-

Second Filtration: The solution was filtered again to remove the precipitated lead sulfide.

-

Decolorization and Concentration: The resulting clear solution was likely treated with animal charcoal to remove residual coloring matter and then concentrated by gentle evaporation.

-

Crystallization: The concentrated solution was allowed to cool slowly, promoting the crystallization of this compound. The crystals were then collected.

-

Recrystallization (Optional): For further purification, the collected crystals could be redissolved in hot ethanol or water and then recrystallized to obtain a purer final product.

Protocol 2: Conversion of this compound to Salicylic Acid (A Reconstruction of Piria's Method)

Objective: To hydrolyze this compound and then oxidize the resulting product to salicylic acid.

Materials:

-

Purified this compound

-

A dilute acid (e.g., sulfuric acid or hydrochloric acid) for hydrolysis

-

An oxidizing agent (e.g., potassium dichromate and sulfuric acid, or another suitable oxidant of the era)

-

Distillation and reflux apparatus

-

Crystallization vessels

Methodology:

Part A: Hydrolysis of this compound

-

Acid Hydrolysis: this compound was dissolved in water, and a dilute acid was added. The mixture was then heated, likely under reflux, to facilitate the hydrolysis of the glycosidic bond. This reaction would break down this compound into glucose and salicyl alcohol.

Part B: Oxidation of Salicyl Alcohol

-

Oxidation: The salicyl alcohol produced in the hydrolysis step was then subjected to oxidation. A common oxidizing agent of the time, such as a mixture of potassium dichromate and sulfuric acid, would have been added to the solution.

-

Reaction Conditions: The reaction mixture was likely heated to drive the oxidation of the primary alcohol group of salicyl alcohol to a carboxylic acid group, forming salicylic acid.

-

Isolation and Purification: Upon completion of the reaction, the mixture was cooled. Salicylic acid, being less soluble in cold water than the other components, would precipitate out. The crude salicylic acid could then be collected by filtration and purified by recrystallization from hot water or another suitable solvent.

Visualizing the Historical Discoveries

To better understand the logical flow and chemical transformations described, the following diagrams have been generated using Graphviz.

Caption: A timeline of the key milestones in the discovery of this compound.

Caption: The chemical pathway from this compound to salicylic acid as elucidated by Piria.

Caption: A generalized workflow for the extraction and purification of this compound in the 19th century.

References

- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 2. Salicylic acid - Wikipedia [en.wikipedia.org]

- 3. Salicylic acid [medbox.iiab.me]

- 4. History of aspirin - Wikipedia [en.wikipedia.org]

- 5. dokumen.pub [dokumen.pub]

- 6. The historical analysis of aspirin discovery, its relation to the willow tree and antiproliferative and anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Discovery of Aspirin's Antithrombotic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Real Wonder Drug: How Aspirin Came into Being | United Academics Magazine [ua-magazine.com]

Salicin's Role in Plant Defense Mechanisms: A Technical Guide

Abstract: Salicin and its derivatives, collectively known as salicylates or phenolic glycosides, represent a cornerstone of the chemical defense arsenal in many plant species, particularly within the Salicaceae family (e.g., willows and poplars). This technical guide provides an in-depth examination of the biosynthesis, activation, and signaling mechanisms through which this compound contributes to plant immunity against a range of biotic threats, primarily herbivory. We detail the conversion of the pro-toxin this compound into the biologically active hormone salicylic acid, a key regulator of local and systemic acquired resistance (SAR). This document summarizes quantitative data on salicylate induction, presents detailed experimental protocols for their analysis, and provides visual representations of the core biochemical and signaling pathways. This guide is intended for researchers in plant science, chemical ecology, and professionals in drug discovery seeking to understand and leverage these natural defense systems.

Biosynthesis of this compound

This compound is a secondary metabolite synthesized via the phenylpropanoid pathway, starting from the amino acid L-phenylalanine.[1] While the complete enzymatic pathway is still under investigation, key steps have been elucidated. The process involves the conversion of L-phenylalanine to trans-cinnamic acid, which then undergoes a series of modifications, including β-oxidation and hydroxylation, to form a salicyl moiety precursor like benzoic acid.[1][2] This precursor is then glycosylated, where a glucose molecule is attached, to form this compound.[1] This biosynthetic route ensures the production of the stable, non-toxic glucoside for storage within the plant cell, typically in the vacuole.

Mechanism of Action: A Two-Component Defense

This compound itself is relatively benign; its defensive capability relies on a two-component activation system, a common strategy in plants to prevent autotoxicity.[3][4] The system consists of the stored pro-toxin (this compound) and an activating enzyme (β-glucosidase). These components are spatially segregated within the plant tissues. When an herbivore feeds on the plant, the cellular compartmentalization is disrupted, bringing this compound into contact with β-glucosidases.[4]

The enzyme hydrolyzes the β-glycosidic bond in this compound, releasing glucose and an unstable aglycone, salicyl alcohol (also known as saligenin).[5] Salicyl alcohol can then be oxidized to form salicylaldehyde and the potent defense hormone, salicylic acid (SA).[5] Salicylates, particularly salicylaldehyde, can act as feeding deterrents or toxins to many generalist herbivores.[6]

Salicylic Acid (SA) Signaling in Plant Defense

The production of salicylic acid from this compound hydrolysis is a critical step that initiates a broader, more robust defense response. SA is a key signaling molecule that regulates both local and systemic immunity.[7][8]

Upon accumulation, SA binds to various receptor proteins, with the NONEXPRESSER OF PATHOGENESIS-RELATED GENES 1 (NPR1) being a master regulator.[9][10] In an unstressed state, NPR1 exists as an oligomer in the cytoplasm. SA accumulation leads to a change in the cellular redox state, causing the monomerization of NPR1.[11] These monomers translocate to the nucleus, where they interact with TGA transcription factors to activate the expression of a large suite of defense-related genes, including Pathogenesis-Related (PR) genes.[11] This response, known as Systemic Acquired Resistance (SAR), primes the entire plant for enhanced resistance against future attacks from a broad spectrum of pathogens and certain insects.[12][13]

Furthermore, SA signaling often acts antagonistically with the jasmonic acid (JA) signaling pathway, which is typically induced by chewing insects and necrotrophic pathogens.[14][15] This crosstalk allows the plant to fine-tune its defensive strategy based on the specific threat encountered.

Quantitative Data on Salicinoid Induction

Herbivore attack typically induces an increase in the concentration of this compound and related phenolic glycosides in plant tissues. This induced response serves to deter further feeding and can prime the plant for future attacks.[16] The baseline and induced levels of these compounds can vary significantly between plant species, genotypes, and environmental conditions.

Table 1: Salicinoid Concentrations in Response to Herbivory

| Plant Species | Herbivore | Tissue | Treatment | This compound Conc. (mg/g dry wt) | Salicortin Conc. (mg/g dry wt) | Reference |

|---|---|---|---|---|---|---|

| Populus nigra (Black Poplar) | Lymantria dispar (caterpillar) | Leaves | Control | ~2.5 | ~12.5 | [17] |

| Populus nigra (Black Poplar) | Lymantria dispar (caterpillar) | Leaves | Aboveground Damage | ~3.0 | ~17.5 | [17] |

| Salix orestera (Sierra Willow) | Chrysomela aenicollis (beetle) | Leaves | Field Observation | 0.5 - 50+ | Not Reported |[18] |

Table 2: this compound Content in Different Salix Species

| Plant Species | Tissue | Extraction Method | This compound Content (µg/mL of extract) | Reference |

|---|---|---|---|---|

| Salix alba | Bark | Ethanolic Extract | 4300 | [19] |

| Salix purpurea | Bark | Ethanolic Extract | 1167 |[19] |

Experimental Protocols

The accurate quantification of this compound and its derivatives is crucial for studying plant defense mechanisms. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are common and robust methods for this purpose.

General Experimental Workflow

A typical workflow for analyzing salicinoids involves sample collection, extraction of the compounds, separation and detection via chromatography, and finally, data analysis.

Protocol: Extraction and HPTLC Quantification of this compound

This protocol is adapted from methodologies described for the analysis of this compound in willow bark.[20]

-

Standard Preparation: Prepare a standard solution by dissolving 10 mg of pure this compound in 5 mL of a methanol-water (1:1) solution.

-

Sample Extraction:

-

Weigh 500 mg of dried, powdered plant material (e.g., willow bark).

-

Perform triplicate extractions, each with 25 mL of methanol-water (1:1) for 20 minutes with agitation.

-

Pool the extracts, filter to remove solid debris, and evaporate the solvent under reduced pressure.

-

Re-dissolve the dried residue in a known volume (e.g., 5 mL) of methanol-water (1:1).

-

-

Purification (Optional but Recommended):

-

Use a solid-phase extraction (SPE) C18 column, pre-washed with methanol.

-

Apply the sample solution to the column to remove non-polar impurities.

-

Collect the eluate containing this compound.

-

-

HPTLC Analysis:

-

Plate: Use a 20 x 10 cm silica gel 60 HPTLC plate.

-

Application: Apply known volumes of the standard and sample solutions as bands onto the plate.

-

Mobile Phase: A suitable mobile phase for separation might be a mixture of ethyl acetate, methanol, and water. The exact ratio may require optimization.

-

Development: Develop the plate in a chromatographic chamber saturated with the mobile phase. A double or triple migration may be necessary for optimal separation.[20]

-

Detection: After drying the plate, visualize the bands under UV light at 254 nm.

-

-

Quantification:

-

Use a densitometer to scan the plate and measure the peak area of the this compound bands from both the standard and sample tracks at its maximum absorbance wavelength (approx. 270 nm).[20]

-

Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve generated from the this compound standard.

-

Protocol: Extraction and HPLC Quantification of this compound

This protocol is based on established methods for this compound analysis.[21]

-

Standard and Sample Preparation: Prepare standard and sample extracts as described in the HPTLC protocol (Steps 1-3). Ensure final solutions are filtered through a 0.45 µm filter before injection.

-

HPLC System and Conditions:

-

Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.

-

Mobile Phase: A gradient or isocratic elution using a mixture of acidified water (e.g., with ortho-phosphoric acid) and a polar organic solvent like acetonitrile or methanol.

-

Flow Rate: A typical flow rate is 1.0 mL/min.[21]

-

Detection: UV detection at 270 nm.

-

Injection Volume: 10-20 µL.

-

-

Quantification:

-

Generate a calibration curve by injecting a series of known concentrations of the this compound standard and plotting peak area versus concentration.

-

Inject the sample solution and determine the peak area corresponding to the retention time of this compound.

-

Calculate the this compound concentration in the sample using the linear regression equation from the calibration curve.

-

Conclusion and Future Perspectives

This compound is a highly effective and elegantly regulated pro-toxin that plays a dual role in plant defense. It provides a substrate for direct-acting chemical deterrents upon tissue damage and is the precursor to salicylic acid, a master regulator of systemic plant immunity.[5][8] Understanding this system offers significant opportunities. For crop improvement, enhancing the this compound-based defense system could lead to plants with durable, broad-spectrum resistance. For drug development professionals, the biosynthetic pathways and regulatory networks governed by salicylates in plants continue to be a source of inspiration for identifying novel anti-inflammatory and therapeutic agents.[1][22] Future research should focus on the complete elucidation of the this compound biosynthetic pathway genes, the diversity of salicylate receptors and their downstream targets, and the complex interplay of SA with other hormone signaling networks in response to combined biotic and abiotic stresses.

References

- 1. Biosynthesis and metabolism of β-d-salicin: A novel molecule that exerts biological function in humans and plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Plant Defensive β-Glucosidases Resist Digestion and Sustain Activity in the Gut of a Lepidopteran Herbivore [frontiersin.org]

- 4. Plant Defensive β-Glucosidases Resist Digestion and Sustain Activity in the Gut of a Lepidopteran Herbivore - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Salicylic acid - Wikipedia [en.wikipedia.org]

- 8. ijciras.com [ijciras.com]

- 9. researchgate.net [researchgate.net]

- 10. Salicylic Acid Signalling in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Plant defense against herbivory - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. Salicylic acid induced by herbivore feeding antagonizes jasmonic acid mediated plant defenses against insect attack - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Salicylic acid induced by herbivore feeding antagonizes jasmonic acid mediated plant defenses against insect attack - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Ecological effects of this compound at three trophic levels: new problems from old adaptations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. orbi.uliege.be [orbi.uliege.be]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

Molecular Targets of Salicin: A Technical Guide for Cellular Models

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Salicin, a naturally occurring β-glucoside found predominantly in the bark of willow (Salix) species, has a long history in traditional medicine for its analgesic, antipyretic, and anti-inflammatory properties.[1][2][3][4] Upon oral administration, this compound is metabolized in the gastrointestinal tract and liver into its principal active metabolite, salicylic acid, the precursor to the widely used drug, acetylsalicylic acid (aspirin).[1][2][5][6] While the therapeutic effects of willow bark were historically attributed solely to the action of salicylic acid, emerging research in various cellular models reveals that this compound and its derivatives engage with a diverse array of molecular targets and signaling pathways, suggesting a more complex mechanism of action than previously understood.[7]

This technical guide provides an in-depth overview of the known molecular targets of this compound in cellular models. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling networks involved to support further research and drug development efforts.

Core Molecular Targets and Mechanisms of Action

This compound exerts its biological effects by modulating several key cellular signaling pathways involved in inflammation, angiogenesis, endoplasmic reticulum stress, and apoptosis.

Anti-inflammatory Pathways

The anti-inflammatory effects of this compound and its metabolites are central to their therapeutic action. These effects are mediated through the modulation of the NF-κB, MAPK, and COX signaling pathways.

a) NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor complex that orchestrates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[8] In inflammatory conditions, such as those induced by lipopolysaccharide (LPS), this compound has been shown to suppress the activation of the NF-κB pathway.[2][9] This inhibition prevents the translocation of the p65 subunit of NF-κB to the nucleus, thereby down-regulating the transcription of target inflammatory genes.[5] Studies suggest this may occur through the inhibition of IκB kinase (IKK), the enzyme responsible for phosphorylating the inhibitory subunit IκBα.[5][8]

b) Mitogen-Activated Protein Kinase (MAPK) Pathways: MAPK signaling cascades, including the extracellular signal-regulated kinase (ERK), p38, and JNK pathways, are crucial for regulating cellular responses to external stimuli, including inflammation. This compound has been shown to suppress the LPS-induced activation and phosphorylation of MAPKs, contributing to its anti-inflammatory effects.[9] Conversely, in neuronal cells, this compound can induce the phosphorylation of ERK and CREB, suggesting a role in modulating neurite outgrowth.[10]

c) Cyclooxygenase (COX) Enzymes: The relationship between this compound, salicylic acid, and COX enzymes is complex. While acetylsalicylic acid (aspirin) is a potent irreversible inhibitor of both COX-1 and COX-2, its metabolite, salicylic acid, is a poor inhibitor of COX enzyme activity in vitro.[11][12] Instead, salicylic acid appears to exert its effect by suppressing the expression of the inducible COX-2 enzyme at the transcriptional level.[13] This reduces the synthesis of prostaglandins like PGE2, which are key mediators of inflammation and pain.[13][14] Some studies also suggest that other metabolites of salicylic acid, such as gentisic acid, may contribute to the inhibition of COX-2-dependent PGE2 formation.[11]

Anti-Angiogenic Pathway (ROS-ERK)

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and progression. This compound has demonstrated anti-angiogenic activity in cellular models by targeting the Reactive Oxygen Species (ROS)-ERK pathway.[15][16][17] It has been shown to reduce intracellular ROS production in endothelial cells.[15][18] This decrease in ROS levels subsequently inhibits the activation of the ERK signaling pathway, leading to a reduction in the expression of Vascular Endothelial Growth Factor (VEGF), a potent pro-angiogenic factor.[15][18] The suppression of this pathway ultimately hinders endothelial cell migration and tube formation, key steps in angiogenesis.[15]

Endoplasmic Reticulum (ER) Stress Pathway in Osteoarthritis

In the context of osteoarthritis (OA), this compound has been found to alleviate cartilage degeneration by targeting endoplasmic reticulum (ER) stress.[5] Specifically, this compound directly binds to and inhibits the inositol-requiring enzyme 1α (IRE1α), a key sensor and transducer of ER stress.[5] In TNF-α-stimulated chondrocytes, this inhibition of IRE1α prevents the subsequent activation of the NF-κB pathway (via IκBα and p65), thereby diminishing the expression of inflammatory factors (IL-1β, IL-6) and matrix-degrading enzymes (MMP13).[5]

Apoptosis Pathways

This compound's metabolite, salicylate, has been shown to potentiate both necrotic and apoptotic cell death by promoting the onset of the mitochondrial permeability transition (MPT).[19] In various cancer cell lines, including B-cell chronic lymphocytic leukemia (B-CLL) and breast cancer cells, salicylate induces apoptosis associated with accelerated activation of caspase-3 and cleavage of poly(ADP-ribose) polymerase (PARP).[19][20][21] This suggests that salicylate can lower the threshold for MPT-mediated cell death, a mechanism that may contribute to the chemopreventive effects of salicylate-based drugs.[19]

Quantitative Data Summary

The following tables summarize quantitative data from key studies on the effects of this compound and its derivatives in various cellular models.

Table 1: Anti-inflammatory and Cytokine-Modulating Effects

| Compound | Cell Line | Stimulant | Target | Effect | IC50 / Concentration | Citation |

|---|---|---|---|---|---|---|

| Salix Extract | Human Monocytes | LPS | PGE2 Release | Inhibition | 47 µg/mL | [22] |

| Salix Extract | Human Monocytes | LPS | TNF-α Release | Inhibition | 180.0 µg/mL | [22] |

| Salix Extract | Human Monocytes | LPS | IL-1β Release | Inhibition | 33.0 µg/mL | [22] |

| Salix Extract | Human Monocytes | LPS | IL-6 Release | Inhibition | 86.0 µg/mL | [22] |

| D(-)-Salicin | RAW264.7 cells | LPS | TNF-α, IL-1β, IL-6 | Marked Decrease | Not specified | [9] |

| D(-)-Salicin | RAW264.7 cells | LPS | IL-10 | Increased | Not specified | [9] |

| This compound (SA) | Rat Chondrocytes | TNF-α | IL-1β, IL-6, MMP13 | Diminished Expression | 10 µM | [5] |

| Salicylate | HUVEC | IL-1β / PMA | COX-2 mRNA | ~70% Reduction | 100 µM |[13] |

Table 2: Anti-Angiogenic and Anti-Cancer Effects

| Compound | Cell Line | Target / Assay | Effect | Concentration | Citation |

|---|---|---|---|---|---|

| This compound | ECV304 | Cell Viability (MTT) | Significant reduction | 2 mM | [18] |

| This compound | ECV304 | ROS Production | Reduced | 2 mM | [18] |

| This compound | ECV304 | VEGF mRNA Expression | Reduced | Not specified | [15] |

| Salicylate | B-CLL cells | Cytotoxicity | Dose-dependent | IC50: 6.96 ± 1.13 mM | [20][21] |

| Salicylate | Rat Hepatocytes | Apoptosis (TNF-α) | Accelerated killing | 1 mM |[19] |

Detailed Experimental Protocols

General Protocol for In Vitro Anti-inflammatory Assay

This protocol is a generalized workflow based on methodologies cited for studying the anti-inflammatory effects of this compound on macrophage-like or endothelial cells.

1. Cell Culture and Treatment (Example: RAW264.7 Macrophages)

-

Cell Line: RAW264.7 murine macrophage cell line.

-

Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

-

Protocol: Cells are seeded into 24-well or 96-well plates. After reaching 80-90% confluency, they are pre-treated with various concentrations of D(-)-Salicin for 1-2 hours. Subsequently, cells are stimulated with lipopolysaccharide (LPS, e.g., 1 µg/mL) for a specified duration (e.g., 24 hours) to induce an inflammatory response.[9]

2. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

-

Objective: To quantify the concentration of pro-inflammatory (TNF-α, IL-1β, IL-6) and anti-inflammatory (IL-10) cytokines in the cell culture supernatant.

-

Protocol: After the treatment period, the culture supernatant is collected and centrifuged to remove cellular debris. The concentrations of specific cytokines are measured using commercially available ELISA kits according to the manufacturer's instructions. The absorbance is read on a microplate reader, and concentrations are determined by comparison with a standard curve.[9][22][23]

3. Western Blot Analysis for Protein Expression/Phosphorylation

-

Objective: To detect changes in the expression or phosphorylation status of target proteins in signaling pathways (e.g., p-ERK, p-p65, COX-2, IκBα).

-